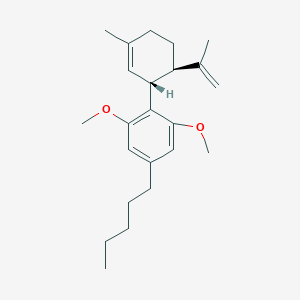

Cannabidiol dimethyl ether

概要

説明

カンナビジオールジメチルエーテルは、1,3-ジメトキシ-2-[(1R,6R)-3-メチル-6-プロプ-1-エン-2-イルシクロヘキサ-2-エン-1-イル]-5-ペンチルベンゼンとしても知られており、カンナビス中の微量成分です。また、人工的に合成することもできます。 この化合物は、リノール酸の酸素化に関与する酵素15-リポキシゲナーゼの強力で選択的な阻害剤であり、動脈硬化の発症に関与しています .

準備方法

合成経路および反応条件: カンナビジオールジメチルエーテルは、さまざまな方法で合成できます。 一般的な方法の1つは、オリーブトールジメチルエーテルのホルミル化、続いてHorner-Wadsworth-Emmons反応、DIBAL還元、および炭酸塩形成によるものです . もう1つの方法は、オリーブアルコールをオリーブアルコールジエステルに変換し、続いてカップリング反応を行ってカンナビジオールジエステルを得ることです。 ジエステルはその後、精製され、エステル基を除去するために加水分解されてカンナビジオールが得られます .

工業的生産方法: カンナビジオールジメチルエーテルの工業的生産は、通常、溶媒抽出方法を用います。 エタノール、ブタン、プロパン、ヘキサン、石油エーテルなどの有機溶媒は、一般的にカンナビス植物からカンナビノイドを抽出するために使用されます . これらの方法は、高収率と大規模生産への適合性を確保します。

化学反応の分析

Acid-Catalyzed Cyclization Reactions

CBDD undergoes intramolecular cyclization under acidic conditions, analogous to CBD, but with altered regioselectivity due to methoxy groups:

Key Findings:

-

BF₃·OEt₂ in CH₂Cl₂ at −10°C promotes cyclization to Δ⁹-THC analogs, whereas higher temperatures favor Δ⁸-THC isomers .

-

CSA (camphorsulfonic acid) in toluene at 40°C selectively yields Δ⁸-THC derivatives in high purity .

-

Methoxy groups stabilize intermediates, reducing side reactions compared to CBD .

Table 1: Cyclization Outcomes Under Selected Conditions

| Acid Catalyst | Solvent | Temperature | Main Product | Yield |

|---|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | −10°C | Δ⁹-THC dimethyl ether | 68% |

| CSA | Toluene | 40°C | Δ⁸-THC dimethyl ether | 82% |

| pTSA | CH₂Cl₂ | RT | Δ⁸/Δ⁹-THC mixture | 54% |

Inhibition of 15-Lipoxygenase (15-LOX)

CBDD acts as a potent inhibitor of 15-LOX-catalyzed oxidation of cholesteryl linoleate (CL), a key step in LDL oxidation:

-

IC₅₀ : 0.28 μM for 15-LOX inhibition, with 700-fold selectivity over 5-LOX .

-

Mechanism: Hydrophobic interactions within the 15-LOX binding pocket enhance inhibitory efficacy compared to CBD .

Table 2: Comparative Inhibition of 15-LOX by CBDD and CBD

| Compound | IC₅₀ (μM) | Selectivity (15-LOX/5-LOX) |

|---|---|---|

| CBDD | 0.28 | >700 |

| CBD | 12.38 | ~10 |

Dehydrogenation and Isomerization

-

Dehydrogenation of CBDD yields aromatic derivatives, as confirmed by UV spectroscopy and comparison with model compounds .

-

Isomerization under thermal or acidic conditions produces Δ⁸/Δ⁹-THC dimethyl ethers, with equilibrium favoring Δ⁸ isomers at higher temperatures .

Stability and Byproduct Formation

科学的研究の応用

Chemical Properties and Mechanism of Action

CBDD is characterized by its unique chemical structure, which includes two dimethyl ether groups attached to the CBD backbone. This modification enhances its pharmacological properties, particularly its potency as an inhibitor of specific enzymes such as lipoxygenase (LOX), which plays a critical role in inflammatory processes .

The mechanism of action for CBDD involves interaction with various molecular targets, including cannabinoid receptors and other non-cannabinoid receptors. Its anti-inflammatory and neuroprotective effects are attributed to its ability to modulate oxidative stress and cytokine release in the central nervous system .

Neurodegenerative Disorders

CBDD has shown promise in treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies indicate that CBDD exhibits neuroprotective effects, potentially reducing neuroinflammation and oxidative damage .

Table 1: Summary of Neuroprotective Effects of CBDD

| Disorder | Mechanism of Action | Evidence Level |

|---|---|---|

| Alzheimer's Disease | Reduces amyloid-beta toxicity | Preclinical |

| Parkinson's Disease | Modulates neuroinflammation | Preclinical |

| Multiple Sclerosis | Inhibits cytokine release | Preclinical |

Anti-inflammatory Properties

As a potent LOX inhibitor, CBDD can effectively reduce inflammation, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Study: CBDD in Arthritis Treatment

A study demonstrated that administration of CBDD significantly reduced joint inflammation and pain in animal models of arthritis, highlighting its potential as a therapeutic agent in chronic inflammatory conditions .

Antimicrobial Activity

Research indicates that extracts containing CBDD exhibit antimicrobial properties against various pathogens. A comparative study revealed that cannabis extracts using dimethyl ether as a solvent showed higher antimicrobial activity than those extracted with ethanol or butane .

Table 2: Antimicrobial Efficacy of CBDD Extracts

| Pathogen | Minimum Inhibitory Concentration (MIC) | Extract Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | DME Extract |

| E. coli | 64 µg/mL | DME Extract |

| Candida albicans | 128 µg/mL | DME Extract |

Clinical Trials and Regulatory Status

While research on CBDD is still emerging, it is essential to note that its parent compound, CBD, has gained significant regulatory approval for specific applications, such as the treatment of epilepsy through Epidiolex® . The ongoing clinical trials investigating the efficacy of CBD derivatives like CBDD may lead to similar approvals if results demonstrate safety and effectiveness.

作用機序

カンナビジオールジメチルエーテルは、主に酵素15-リポキシゲナーゼを阻害することでその効果を発揮します。 この阻害は、リノール酸の酸素化を防ぎ、炎症性および動脈硬化性化合物の形成を減少させます . さらに、過渡性受容体電位バニロイド1(TRPV1)チャネル、Gタンパク質共役受容体55(GPR55)、ペルオキシソーム増殖活性化受容体ガンマ(PPARγ)など、さまざまな受容体や経路と相互作用する可能性があります .

類似化合物:

カンナビジオール: さまざまな治療特性を持つ、カンナビスに含まれる非精神活性化合物。

カンナビジオールモノメチルエーテル: 単一のメトキシ基を持つカンナビジオールの誘導体。

カンナビゲロールモノメチルエーテル: 構造が似ていますが、薬理作用が異なる別の誘導体.

独自性: カンナビジオールジメチルエーテルは、2つのメトキシ基を持つため、15-リポキシゲナーゼ阻害剤としての効力と選択性を高めています。 この構造的特徴は、他のカンナビノイドとは異なり、その特定の生物学的活性に貢献しています .

類似化合物との比較

Cannabidiol: A non-psychoactive compound found in cannabis with various therapeutic properties.

Cannabidiol Monomethyl Ether: A derivative of cannabidiol with a single methoxy group.

Cannabigerol Monomethyl Ether: Another derivative with a similar structure but different pharmacological properties.

Uniqueness: Cannabidiol dimethyl ether is unique due to its dual methoxy groups, which enhance its potency and selectivity as a 15-lipoxygenase inhibitor. This structural feature distinguishes it from other cannabinoids and contributes to its specific biological activities .

生物活性

Cannabidiol dimethyl ether (CBDD) is a synthetic derivative of cannabidiol (CBD), which has garnered attention for its potential therapeutic properties. This article explores the biological activity of CBDD, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

CBDD is synthesized through the methylation of the resorcinolic hydroxyl groups of CBD. This modification enhances its selectivity and potency as an inhibitor of certain biological pathways, particularly those involving lipoxygenases (LOXs), which are enzymes that catalyze the oxidation of polyunsaturated fatty acids.

Inhibition of 15-Lipoxygenase (15-LOX)

One of the most significant biological activities of CBDD is its role as a selective inhibitor of 15-LOX. In a study by Takeda et al. (2011), CBDD demonstrated an IC50 value of 0.28 μM against 15-LOX-catalyzed linoleic acid oxygenation, indicating its potent inhibitory effects compared to other cannabinoids like CBD, which had a much higher IC50 value of 12.38 μM . This inhibition is crucial in preventing the formation of oxidized low-density lipoprotein (ox-LDL), a key factor in the development of atherosclerosis.

| Compound | IC50 (μM) | Selectivity Ratio (5-LOX/15-LOX) |

|---|---|---|

| This compound (CBDD) | 0.28 | >700 |

| Cannabidiol (CBD) | 12.38 | N/A |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cannabis extracts, including those obtained using dimethyl ether as a solvent. A study published in 2022 assessed the antimicrobial and antifungal activities of cannabis extracts against various pathogens, demonstrating that extracts from high-potency cannabis strains exhibited significant inhibitory effects on bacteria and dermatophytes . The minimal inhibitory concentrations (MICs) for these extracts ranged from 4 to 256 μg/mL, with dimethyl ether extracts showing superior efficacy compared to ethanol extracts.

Case Studies and Clinical Applications

Case Study: Antimicrobial Efficacy

In vitro studies have shown that CBDD and cannabis extracts can inhibit the growth of common skin pathogens, suggesting potential applications in treating dermatophytosis and other skin infections. The study indicated that DME-extracted cannabis had a higher yield of biologically active compounds compared to ethanol extracts, reinforcing the importance of extraction methods in maximizing therapeutic potential .

Case Study: Cardiovascular Health

The inhibition of ox-LDL formation by CBDD positions it as a candidate for therapeutic strategies aimed at cardiovascular diseases. By selectively targeting 15-LOX, CBDD could help mitigate oxidative stress associated with atherosclerosis, thereby supporting cardiovascular health .

Research Findings

- Selectivity and Potency : CBDD exhibits significantly higher selectivity for inhibiting 15-LOX compared to other cannabinoids, making it a valuable tool for research into lipid metabolism and oxidative stress.

- Antimicrobial Potential : The efficacy of CBDD in inhibiting microbial growth suggests its potential as an alternative or adjunctive treatment for bacterial and fungal infections.

- Therapeutic Implications : The unique properties of CBDD may lead to novel applications in treating conditions associated with oxidative stress and inflammation.

特性

IUPAC Name |

1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-7-8-9-10-18-14-21(24-5)23(22(15-18)25-6)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20H,2,7-12H2,1,3-6H3/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBGHBAVRNATET-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924752 | |

| Record name | Cannabidiol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242-67-7 | |

| Record name | Cannabidiol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001242677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIOL DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK7IHZ7MIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using methylmagnesium iodide in the synthesis of Cannabidiol and its derivatives?

A1: Methylmagnesium iodide serves as a crucial reagent for the demethylation of cannabidiol dimethyl ether (CBDD) to yield cannabidiol (CBD). [] This demethylation step is essential as it allows for the synthesis of CBD from its more readily synthesized dimethyl ether precursor. Traditional acidic or basic demethylation methods proved ineffective due to the labile nature of the cannabinoid structure. []

Q2: How does the synthesis of (−)-Cannabidiol and (−)-Cannabidiol dimethyl ether leverage camphor derivatives?

A2: A novel approach utilizes a fragmentation reaction of a specifically substituted 9-bromocamphor derivative to synthesize (−)-Cannabidiol and (−)-Cannabidiol dimethyl ether. [] This method provides an alternative pathway to these compounds and highlights the versatility of camphor as a chiral building block in organic synthesis.

Q3: What insights into Cannabidiol metabolism were gained from studying this compound?

A3: Investigating the metabolism of CBDD in guinea pigs revealed the formation of a specific metabolite, 1S,2R-epoxy-CBDD. [] This finding, confirmed both in vitro using liver microsomes and in vivo, suggests that similar epoxides may be transient intermediates in the metabolism of CBD and cannabidiol monomethyl ether (CBDM). These epoxides are believed to be rapidly converted to elsoin-type metabolites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。